molecular formula C10H9N3O B11821350 N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B11821350
M. Wt: 187.20 g/mol
InChI Key: AHIWIYDSUFYRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C10H9N3O. It is also known by its IUPAC name, 1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .

Scientific Research Applications

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine (CAS No. 23972-21-6) is a compound characterized by a unique structural combination of a pyrazole ring and a hydroxylamine functional group. This article explores its biological activity, synthesis methods, and relevant research findings.

PropertyValue
Molecular Formula C10H9N3O
Molecular Weight 189.19 g/mol
IUPAC Name (NE)-N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine
InChI Key JYHHRZQXKXGZTA-UHFFFAOYSA-N

Synthesis Methods

This compound can be synthesized through the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction typically occurs in an organic solvent such as ethanol or methanol at room temperature, yielding the desired product through condensation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound has shown significant activity against various pathogens, including bacteria and fungi. For instance, in vitro tests have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and replication. In particular, pyrazole derivatives have shown promising results against liver cancer (HepG2) and cervical cancer (HeLa) cell lines, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, these compounds exhibited selective toxicity, sparing normal fibroblast cells.

The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets within cells. It can bind to enzymes, inhibiting their activity and disrupting essential cellular processes such as DNA replication and repair. This action is particularly relevant in the context of cancer therapy, where inhibiting proliferative pathways can lead to reduced tumor growth.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several pyrazole derivatives, including this compound, for their antimicrobial efficacy. The results indicated that these compounds significantly inhibited biofilm formation and displayed bactericidal activity against tested pathogens .
  • Anticancer Screening : In a pharmacological evaluation involving various cancer cell lines, derivatives of N-(phenylpyrazol) were screened for their antiproliferative effects. The findings revealed that certain modifications to the pyrazole structure enhanced anticancer activity while maintaining selectivity towards cancerous cells over normal cells .

Properties

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIWIYDSUFYRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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